![molecular formula C10H17NO4S B15201946 3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid](/img/structure/B15201946.png)
3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid is an organic compound that features a thietane ring, which is a four-membered ring containing a sulfur atom The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of thietane-3-carboxylic acid with tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature and monitored by techniques such as NMR and HPLC.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc group, yielding the free amine.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used to remove the Boc group.
Substitution: Nucleophiles such as amines or alcohols can react with the Boc-protected amine under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free amine.
Substitution: Substituted thietane derivatives.
Aplicaciones Científicas De Investigación
3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid involves the interaction of the Boc-protected amine with various molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then interact with biological targets or participate in further chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid
- 3-[(tert-Butoxycarbonyl)(methyl)amino]propanoic acid
Uniqueness
3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid is unique due to its thietane ring structure, which imparts distinct chemical and physical properties compared to other Boc-protected amines
Propiedades
Fórmula molecular |
C10H17NO4S |
|---|---|
Peso molecular |
247.31 g/mol |
Nombre IUPAC |
3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]thietane-3-carboxylic acid |
InChI |
InChI=1S/C10H17NO4S/c1-9(2,3)15-8(14)11(4)10(7(12)13)5-16-6-10/h5-6H2,1-4H3,(H,12,13) |
Clave InChI |
FOUHFZCYFJYNCO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C1(CSC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride](/img/structure/B15201871.png)
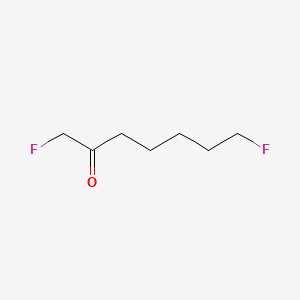

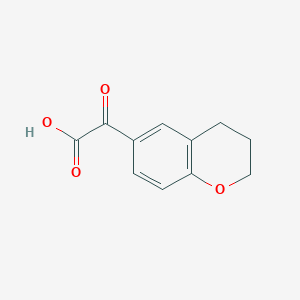

![trans-2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol](/img/structure/B15201896.png)
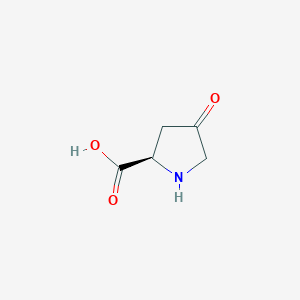
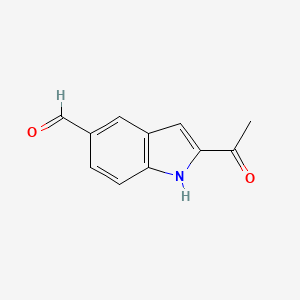

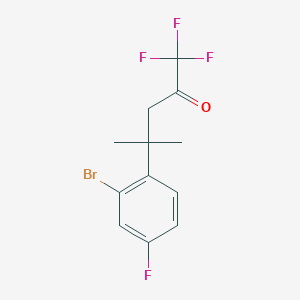


![7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15201963.png)
